molecular formula C10H10ClNOS B2710213 (4-Phenyl-1,3-thiazol-2-YL)methanol hydrochloride CAS No. 1609409-39-3

(4-Phenyl-1,3-thiazol-2-YL)methanol hydrochloride

Cat. No.: B2710213
CAS No.: 1609409-39-3
M. Wt: 227.71
InChI Key: MLPPLTCEHZASGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Phenyl-1,3-thiazol-2-YL)methanol hydrochloride is a chemical compound with the molecular formula C10H9NOS·HCl. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Phenyl-1,3-thiazol-2-YL)methanol hydrochloride typically involves the reaction of benzoic acid (4-phenylthiazol-2-yl)methyl benzoate with potassium hydroxide in ethanol. The reaction mixture is cooled with ice and then slowly warmed to room temperature, allowing the reaction to proceed for about an hour . The product is then isolated and purified.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Phenyl-1,3-thiazol-2-YL)methanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The thiazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various electrophiles and nucleophiles can be used under different conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups into the thiazole ring.

Scientific Research Applications

(4-Phenyl-1,3-thiazol-2-YL)methanol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Phenyl-1,3-thiazol-2-YL)methanol hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors in biological systems, potentially inhibiting or activating certain pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Thiazole: The parent compound, which forms the basis for many derivatives.

    4-Phenylthiazole: A similar compound with a phenyl group attached to the thiazole ring.

    2-Methylthiazole: Another derivative with a methyl group attached to the thiazole ring.

Uniqueness

(4-Phenyl-1,3-thiazol-2-YL)methanol hydrochloride is unique due to the presence of both a phenyl group and a hydroxyl group attached to the thiazole ring. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

(4-phenyl-1,3-thiazol-2-yl)methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS.ClH/c12-6-10-11-9(7-13-10)8-4-2-1-3-5-8;/h1-5,7,12H,6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLPPLTCEHZASGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.